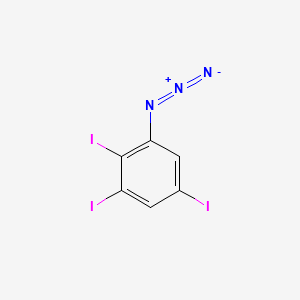

1-Azido-2,3,5-triiodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

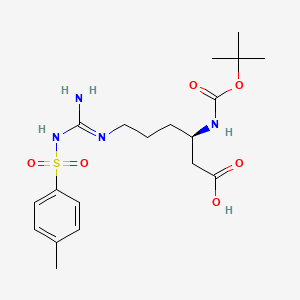

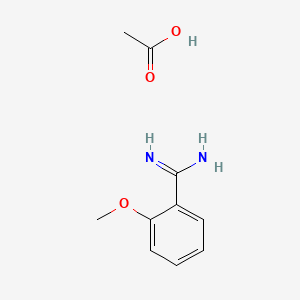

1-Azido-2,3,5-triiodobenzene, also known as AIB, is a synthetic compound that has a wide range of applications in scientific research. AIB is a colorless solid that is soluble in water and has a molecular weight of 556.36 g/mol. AIB is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. AIB is a versatile compound that has been used in a variety of scientific fields, including biochemistry, medicinal chemistry, and analytical chemistry.

Wissenschaftliche Forschungsanwendungen

Click Chemistry and Drug Discovery

One of the primary applications of 1-Azido-2,3,5-triiodobenzene is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, commonly known as click chemistry. This reaction, especially when catalyzed by copper (I), is a cornerstone in creating diverse organic compounds with wide applications in drug discovery, bioconjugation, and material science. The stability of 1,2,3-triazoles to hydrolysis and their significant dipole moment allow for effective interactions with biological targets, making them valuable in the pharmaceutical industry (Kaushik et al., 2019).

Antioxidant Capacity and Environmental Applications

Another application area involves the antioxidant capacity assay, where azide and triazole derivatives, through their reactions, can serve as markers or reactants in evaluating the antioxidant capacity of various substances. This has implications in environmental science and molecular biology, where understanding oxidative stress and its mitigation is crucial (Ilyasov et al., 2020).

Corrosion Inhibition

Derivatives of triazoles, which can be synthesized using 1-Azido-2,3,5-triiodobenzene as a precursor, have shown effectiveness as corrosion inhibitors for metals and alloys. This is particularly relevant in acidic environments where the stability and environmentally friendly nature of these compounds provide significant benefits for protecting industrial materials (Hrimla et al., 2021).

Synthesis of Azo Compounds

Azo derivatives, important for their applications in dyes, pigments, and sensors, can be synthesized through reactions involving azide compounds. The versatility in synthetic methods for azo compounds highlights the role of azides in facilitating the production of these widely used chemicals (Shah et al., 2021).

Antimicrobial Agents

Azole derivatives, closely related to the chemistry of 1-Azido-2,3,5-triiodobenzene, are extensively studied for their antimicrobial properties. Triazoles, in particular, have been identified as potent antimicrobial agents against a variety of bacterial and fungal pathogens. This is due to their ability to interact with microbial cell membranes and interfere with the synthesis of essential components of the cell (Emami et al., 2022).

Eigenschaften

IUPAC Name |

1-azido-2,3,5-triiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I3N3/c7-3-1-4(8)6(9)5(2-3)11-12-10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDPVCGDWJNLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N=[N+]=[N-])I)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735073 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2,3,5-triiodobenzene | |

CAS RN |

1313738-68-9 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)